Fludrocortisone acetate

Vue d'ensemble

Description

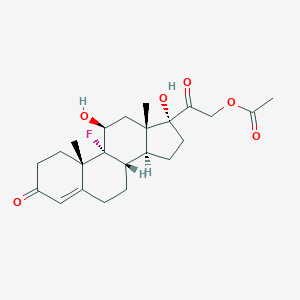

L’acétate de fludrocortisone est un stéroïde cortico-surrénalien synthétique possédant de puissantes propriétés minéralocorticoïdes et une activité glucocorticoïde significative. Il est principalement utilisé pour traiter des affections telles que l’insuffisance cortico-surrénalienne et le syndrome adrénogénital avec perte de sel . Structurellement, il est similaire à la cortisol, mais il se distingue par la présence d’un atome de fluor en position 9, ce qui renforce sa puissance minéralocorticoïde .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’acétate de fludrocortisone est synthétisé par une série de réactions chimiques à partir de la cortisol. L’étape clé consiste en la fluoration de la cortisol en position 9 pour produire de la fludrocortisone, qui est ensuite acétylée pour former de l’acétate de fludrocortisone . Les conditions réactionnelles impliquent généralement l’utilisation d’agents fluorants et d’agents acétylants à des températures et des pressions contrôlées.

Méthodes de production industrielle : Dans les milieux industriels, l’acétate de fludrocortisone est produit à l’aide de réacteurs chimiques à grande échelle où les conditions réactionnelles sont soigneusement contrôlées pour garantir un rendement et une pureté élevés. Le processus implique plusieurs étapes de purification, notamment la cristallisation et la chromatographie, pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions : L’acétate de fludrocortisone subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Des réactions de substitution halogénée peuvent se produire, en particulier celles impliquant l’atome de fluor.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions d’halogénation impliquent souvent des réactifs comme le chlore ou le brome dans des conditions spécifiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de l’acétate de fludrocortisone, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications De Recherche Scientifique

L’acétate de fludrocortisone a une large gamme d’applications en recherche scientifique :

Mécanisme D'action

L’acétate de fludrocortisone exerce ses effets en se liant aux récepteurs minéralocorticoïdes dans les reins, ce qui favorise la réabsorption du sodium et l’excrétion du potassium . Cette action augmente les taux plasmatiques de sodium et la pression artérielle tout en diminuant les taux plasmatiques de potassium . De plus, il a un effet modéré sur les récepteurs glucocorticoïdes, ce qui améliore ses propriétés anti-inflammatoires .

Comparaison Avec Des Composés Similaires

Composés similaires :

Hydrocortisone : Structure similaire, mais sans l’atome de fluor, ce qui se traduit par une puissance minéralocorticoïde inférieure.

Aldostérone : Le principal minéralocorticoïde endogène de l’organisme, structurellement différent, mais fonctionnellement similaire.

Prednisolone : Un glucocorticoïde ayant une certaine activité minéralocorticoïde, utilisé pour ses effets anti-inflammatoires.

Unicité : L’acétate de fludrocortisone est unique en raison de sa forte puissance minéralocorticoïde, qui est considérablement renforcée par l’atome de fluor en position 9 . Cela le rend particulièrement efficace dans le traitement des affections qui nécessitent une forte activité minéralocorticoïde .

Activité Biologique

Fludrocortisone acetate (FCA) is a synthetic corticosteroid with potent mineralocorticoid and glucocorticoid properties. It is primarily used in the management of conditions such as adrenal insufficiency, orthostatic hypotension, and certain types of edema. This article delves into the biological activity of FCA, exploring its mechanisms, clinical applications, and research findings.

FCA exerts its effects through two primary receptor types: mineralocorticoid receptors (MR) and glucocorticoid receptors (GR) .

- Mineralocorticoid Activity : FCA enhances sodium reabsorption in the kidneys by acting on the distal tubules and collecting ducts. It induces the expression of sodium channels and Na+/K+ ATPase, leading to increased sodium retention and water reabsorption, which subsequently raises blood volume and blood pressure .

- Glucocorticoid Activity : Through GR activation, FCA modulates inflammatory responses by inhibiting phospholipase A2, thus reducing the release of arachidonic acid and its metabolites (prostaglandins and leukotrienes) that are involved in inflammation .

Clinical Applications

FCA is utilized in various clinical scenarios:

- Adrenal Insufficiency : It is commonly prescribed to patients with Addison's disease or secondary adrenal insufficiency to replace mineralocorticoids .

- Orthostatic Hypotension : FCA has been investigated for treating neurally mediated hypotension (NMH), particularly in patients with chronic fatigue syndrome (CFS). In a randomized controlled trial, FCA did not show significant improvement over placebo in wellness scores for CFS patients .

- Neuroprotection : Preclinical studies suggest that FCA may have neuroprotective effects. In animal models, it preserved retinal structure and function following photo-oxidative damage, indicating potential applications in retinal diseases .

Efficacy in Specific Conditions

- Chronic Fatigue Syndrome :

- Subarachnoid Hemorrhage :

- Hyperkalemia in Hemodialysis Patients :

Data Table: Summary of Clinical Studies

Q & A

Basic Research Questions

Q. What are the best practices for handling and storing fludrocortisone acetate in laboratory settings?

- Methodological Answer : this compound should be stored at controlled temperatures (powder: -20°C; solutions: -80°C) to maintain stability . Avoid inhalation of dust by using respiratory filters during brief exposure and ensure proper ventilation . Wear protective gloves (e.g., nitrile) and eye protection to minimize skin/eye contact . Store separately from food and incompatible substances, and follow OSHA HCS guidelines for static discharge prevention .

Q. How can researchers quantify this compound purity in experimental samples?

-

Methodological Answer : The USP method involves dissolving the compound in chloroform, reacting with tetrazolium blue to form a chromophore, and measuring absorbance at 525 nm using spectrophotometry. Calculate purity using the formula:

where is the standard concentration (µg/mL), and are absorbances of test/standard solutions . Infrared spectroscopy (paste method) and specific optical rotation () further confirm identity .

Q. What are the key structural features of this compound that influence its pharmacological activity?

- Methodological Answer : The fluorine atom at C9α enhances mineralocorticoid receptor (MR) binding by mimicking hydrogen’s size while increasing electronegativity . The C21 acetate ester prolongs bioavailability via hydrolysis to active fludrocortisone in vivo . Structural verification via IR spectra (e.g., carbonyl stretching at \sim1700 cm⁻¹) and melting point (233–234°C) ensures compound integrity .

Advanced Research Questions

Q. What experimental models are appropriate for studying MR activation by this compound?

- Methodological Answer : Use in vitro MR-binding assays with transfected HEK293 cells to measure receptor affinity . For in vivo studies, adrenalectomized rodents are ideal for evaluating sodium retention and blood pressure modulation . Dose-response curves (0.1–0.2 mg/day in humans) should account for interspecies scaling and glucocorticoid cross-reactivity .

Q. How to address discrepancies in clinical outcomes when using this compound for off-label conditions?

- Methodological Answer : A Phase 1B trial for geographic atrophy found no functional improvement despite preclinical MR neuroprotection data . To reconcile such contradictions, consider patient stratification (e.g., baseline plasma norepinephrine levels) and optimize endpoints (e.g., retinal imaging vs. symptom scores) . Cross-over designs with placebo controls mitigate inter-individual variability .

Q. What methodological considerations are critical for dose-response studies in animal models?

- Methodological Answer : Monitor electrolyte balance (serum Na⁺/K⁺) and blood pressure telemetry in rodents to avoid hypernatremia . Use LC-MS/MS for plasma quantification (LOQ < 1 ng/mL) to correlate pharmacokinetics with MR activation . Adjust doses based on glucocorticoid interference; co-administer hydrocortisone in adrenal insufficiency models .

Q. How to reconcile conflicting data on this compound’s efficacy in adrenal insufficiency models?

- Methodological Answer : Variations arise from differences in glucocorticoid co-therapy (e.g., hydrocortisone vs. prednisone) and sodium intake . Standardize protocols by using fixed glucocorticoid doses (e.g., 20 mg/day hydrocortisone) and controlled diets (3–5 g Na⁺/day) . Meta-analyses of historical trials (e.g., Addison’s disease vs. salt-wasting syndrome) clarify context-specific efficacy .

Q. Data Contradiction Analysis

Q. Why does this compound show minimal glucocorticoid effects despite structural similarity to cortisol?

- Methodological Answer : While fludrocortisone binds glucocorticoid receptors (GR), its 9α-fluorine substitution prioritizes MR affinity, yielding a 10:1 MR:GR activity ratio . Functional assays (e.g., GRE-luciferase reporters) confirm weak GR transactivation, explaining its predominant mineralocorticoid effects .

Propriétés

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWHXTATXSMDSB-GSLJADNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023062 | |

| Record name | Fludrocortisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-36-3 | |

| Record name | Fludrocortisone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludrocortisone acetate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUDROCORTISONE ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fludrocortisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fludrocortisone 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUDROCORTISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V47IF0PVH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.